molecular formula C8H6F2O2 B1587805 2,5-Difluoro-4-methoxybenzaldehyde CAS No. 879093-08-0

2,5-Difluoro-4-methoxybenzaldehyde

Cat. No. B1587805
Key on ui cas rn: 879093-08-0
M. Wt: 172.13 g/mol
InChI Key: DCGKDDVUUMOTDH-UHFFFAOYSA-N
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Patent
US09278915B2

Procedure details

To a 250 mL three RB flask fitted with magnetic stirrer was charged 1-Bromo-2,5-difluoro-4-methoxybenzene (1.0 g, 4.5 mmol) in 10 mL of THF, cooled −78° C. To the stirred solvent was added n-butyl lithium (3.09 mL, 1.6M solution, 4.95 mmol) drop wise and stirred at same temperature, was added DMF (0.375 g, 5.13 mmol), once the temperature to reached room temperature and stirred about 16 h. Then reaction mixture was quenched with ice-cold water and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous Na2SO4. The removal of solvent under reduced pressure to obtain liquid product (0.77 g, yield: 100.0%).
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.09 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.375 g
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[C:5]([O:9][CH3:10])=[CH:4][C:3]=1[F:11].C([Li])CCC.CN([CH:20]=[O:21])C>C1COCC1>[F:11][C:3]1[CH:4]=[C:5]([O:9][CH3:10])[C:6]([F:8])=[CH:7][C:2]=1[CH:20]=[O:21]

Inputs

Step One
Name
three
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)F)OC)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.09 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0.375 g
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reached room temperature
STIRRING
Type
STIRRING
Details
stirred about 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Then reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The removal of solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=O)C=C(C(=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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